Boc-O-benzyl-L-beta-homoserine
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Overview
Description
Boc-O-benzyl-L-beta-homoserine is a derivative of the amino acid homoserine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the hydroxyl group of the homoserine side chain. The compound is commonly used in peptide synthesis due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-L-beta-homoserine typically involves the protection of the amino and hydroxyl groups of L-beta-homoserine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl bromide for benzyl protection.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-L-beta-homoserine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and benzyl protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal and hydrogenation using palladium on carbon for benzyl removal.
Substitution: Reagents like thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.
Oxidation: Reagents like pyridinium chlorochromate for oxidation.
Reduction: Reagents like lithium aluminum hydride for reduction.
Major Products
Deprotected Homoserine: Obtained after removal of Boc and benzyl groups.
Substituted Derivatives: Various functionalized derivatives depending on the substituents introduced.
Oxidized and Reduced Products: Corresponding oxo and alcohol derivatives.
Scientific Research Applications
Boc-O-benzyl-L-beta-homoserine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for the preparation of homoserine derivatives.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Boc-O-benzyl-L-beta-homoserine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway but is used as a tool in synthetic chemistry.
Comparison with Similar Compounds
Boc-O-benzyl-L-beta-homoserine can be compared with other protected amino acid derivatives such as:
Boc-L-serine: Similar in structure but lacks the benzyl group, making it less hydrophobic.
Boc-L-threonine: Contains an additional methyl group, affecting its steric properties.
Boc-L-homoserine: Lacks the benzyl group, making it more hydrophilic.
The uniqueness of this compound lies in its dual protection, which provides stability and versatility in synthetic applications.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKDBZQDOLAL-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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